

Spectroscopic Characterization of 2-(3-Fluorophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Fluorophenyl)piperazine

Cat. No.: B146719

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(3-Fluorophenyl)piperazine**, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and visual representations of key concepts and workflows.

Molecular Structure and Spectroscopic Overview

2-(3-Fluorophenyl)piperazine is a piperazine derivative with a fluorophenyl group at the 2-position. Its chemical structure lends itself to detailed characterization by various spectroscopic techniques. NMR spectroscopy (^1H and ^{13}C) provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation pattern.

Spectroscopic Data

While a complete, unified dataset for **2-(3-Fluorophenyl)piperazine** is not readily available in public literature, the following tables summarize expected and reported data for this compound and its close analogs. This compilation is based on typical values for similar structures and fragmented data from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (Predicted and based on analogs)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.45	m	1H	Ar-H
~7.00 - 7.15	m	3H	Ar-H
~4.50	dd	1H	C2-H (piperazine)
~3.00 - 3.20	m	4H	C3-H ₂ , C5-H ₂ (piperazine)
~2.80 - 2.95	m	2H	C6-H ₂ (piperazine)
~1.90	br s	1H	N-H (piperazine)

Table 2: ^{13}C NMR Data (Predicted and based on analogs)

Chemical Shift (δ) ppm	Assignment
~162.0 (d, $^1\text{JCF} \approx 245$ Hz)	C-F (Ar)
~142.0 (d, $^3\text{JCF} \approx 7$ Hz)	C-C (Ar, attached to piperazine)
~130.0 (d, $^3\text{JCF} \approx 8$ Hz)	C-H (Ar)
~122.0 (d, $^4\text{JCF} \approx 3$ Hz)	C-H (Ar)
~115.0 (d, $^2\text{JCF} \approx 21$ Hz)	C-H (Ar)
~113.0 (d, $^2\text{JCF} \approx 22$ Hz)	C-H (Ar)
~55.0	C2 (piperazine)
~49.0	C6 (piperazine)
~46.0	C3, C5 (piperazine)

Note: 'd' denotes a doublet, and 'JCF' represents the coupling constant between carbon and fluorine.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H Stretch (piperazine)
3000 - 3100	Medium	C-H Stretch (aromatic)
2800 - 3000	Medium	C-H Stretch (aliphatic)
1600 - 1620	Strong	C=C Stretch (aromatic)
1450 - 1500	Strong	C=C Stretch (aromatic)
1200 - 1300	Strong	C-N Stretch
1100 - 1200	Strong	C-F Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
180	100	[M] ⁺ (Molecular Ion)
138	High	[M - C ₂ H ₄ N] ⁺
122	Medium	[M - C ₃ H ₆ N] ⁺
95	Medium	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine compounds is as follows:[1]

- Sample Preparation: Dissolve 5-10 mg of the **2-(3-Fluorophenyl)piperazine** sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube.[1]

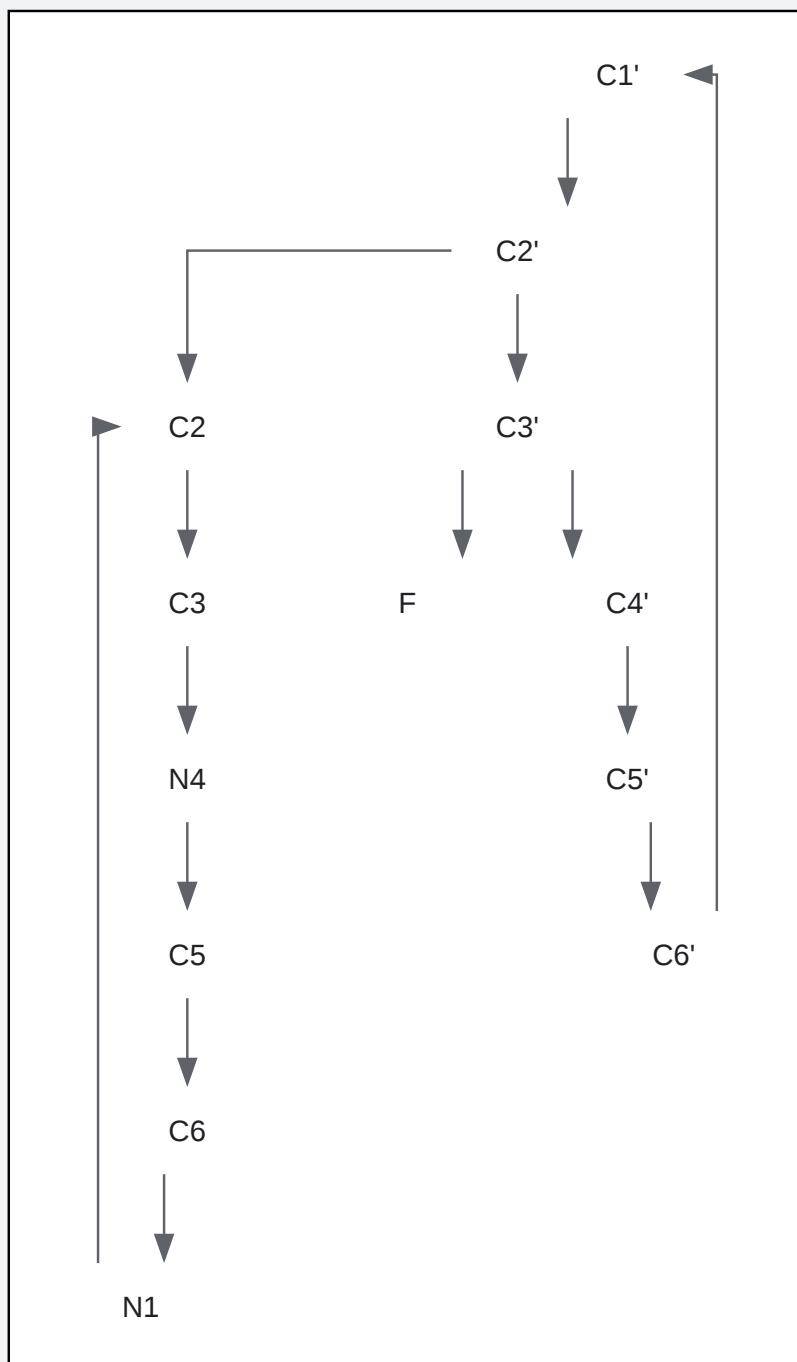
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1]
- Instrument Setup:
 - Place the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.[1]
- ^1H NMR Acquisition:
 - Set the spectral width to encompass the expected proton signal range (typically 0-12 ppm).
 - Employ a standard single-pulse sequence.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected carbon signal range (typically 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal sensitivity.
 - Acquire a larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.[1]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS internal standard.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
[\[1\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

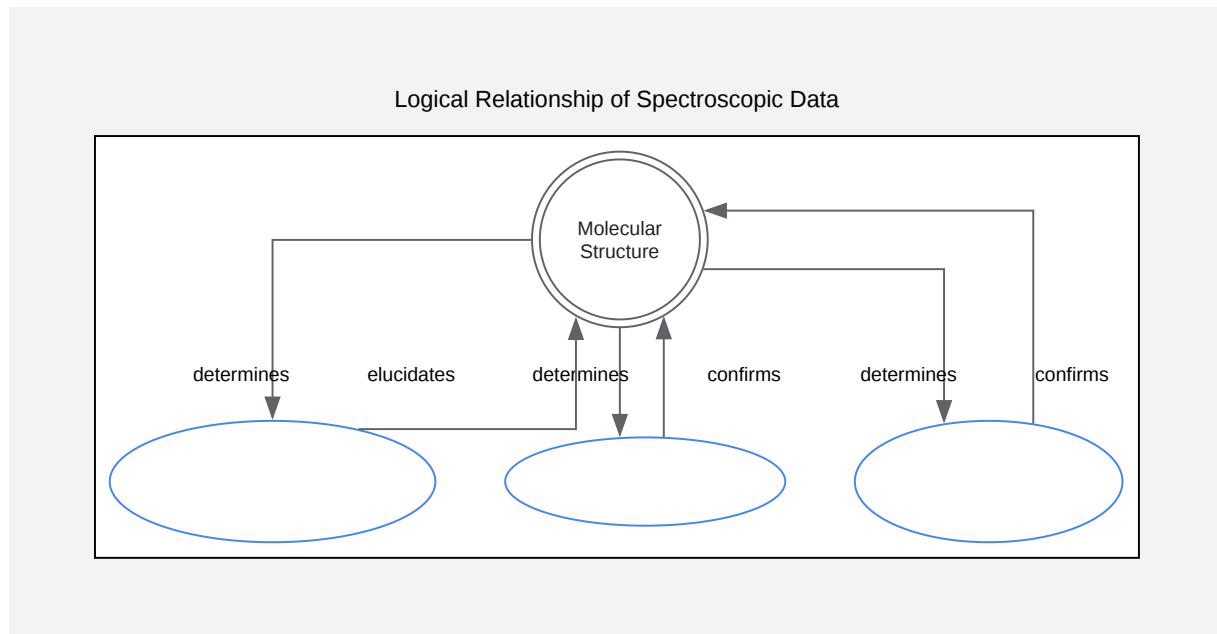

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information.


Visualizations

The following diagrams illustrate key relationships and workflows in the spectroscopic analysis of **2-(3-Fluorophenyl)piperazine**.

Molecular Structure of 2-(3-Fluorophenyl)piperazine


[Click to download full resolution via product page](#)

Caption: Molecular structure with atom numbering.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Interplay of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(3-Fluorophenyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146719#spectroscopic-data-nmr-ir-ms-of-2-3-fluorophenyl-piperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com